Cholesteryl acetate

Catalog No.
S597665
CAS No.
604-35-3
M.F
C₂₉H₄₈O₂
M. Wt
428.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl acetate

CAS Number

604-35-3

Product Name

Cholesteryl acetate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C₂₉H₄₈O₂

Molecular Weight

428.7 g/mol

InChI

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1

InChI Key

XUGISPSHIFXEHZ-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Synonyms

(-)-Cholesteryl Acetate; (3β)-Cholest-5-en-3-ol Acetate; 3-Cholesteryl Acetate; 3β-Acetoxycholest-5-ene; Cholest-5-en-3β-ol Acetate; Cholest-5-en-3β-yl Acetate; Cholesterin Acetate; Cholesterol 3-Acetate; Cholesterol 3β-Acetate; Cholesteryl Acetate;

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C

Quantification of Cholesterol:

Cholesteryl acetate serves as a valuable internal standard for measuring cholesterol levels and its derivatives using techniques like gas chromatography (GC) or gas-liquid chromatography (GLC) []. This means it aids in calibrating measurements and ensuring the accuracy of results. Additionally, cholesteryl acetate can be used for the quantification of cholesterol through electrospray ionization tandem mass spectrometry (ESI-MS/MS) after undergoing a derivatization process [].

Studying Atherosclerosis:

Cholesteryl acetate plays a role in research related to atherosclerosis, the buildup of fatty deposits within arteries. As cholesterol esters are the primary form of cholesterol transported and stored in cells, studying the composition of these esters, including cholesteryl acetate, helps researchers understand the mechanisms involved in the formation of foam cells []. These foam cells contribute significantly to the development of atherosclerotic plaques.

Other Applications:

Beyond the areas mentioned above, cholesteryl acetate has applications in various other scientific fields, including:

  • Liquid crystal displays (LCDs): Cholesteryl acetate possesses properties that make it suitable for use in certain types of LCDs [].
  • Thermometers and other instruments: Its specific properties have led to its use in the manufacturing of thermometers and specific instruments like propane tank volume indicators [].

Origin and Significance:

Cholesteryl acetate is found in various human tissues and fluids []. It's also present in some foods, although food oxidation can alter its properties []. In research, cholesteryl acetate serves as a standard for quantifying cholesterol and its derivatives using techniques like gas chromatography (GC) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) [, ].


Molecular Structure Analysis

Cholesteryl acetate consists of a cholesterol molecule linked to an acetic acid molecule through an ester bond. The core structure is a four-ringed steroid skeleton with a hydroxyl group (OH) at position 3β on one end and an acetate group (CH3COO) attached at the same position [, ]. This structure allows cholesteryl acetate to interact with other lipids and proteins involved in cholesterol metabolism.


Chemical Reactions Analysis

Synthesis:

Cholesteryl acetate can be synthesized through the esterification of cholesterol with acetic acid. This reaction typically involves a catalyst like sulfuric acid [].

Balanced Chemical Equation:

Cholesterol (OH) + CH3COOH (acetic acid) → Cholesteryl acetate (OCOCH3) + H2O (water) []

Decomposition:

Cholesteryl acetate can undergo hydrolysis under specific conditions, such as in the presence of enzymes or strong acids/bases. This reaction breaks the ester bond, releasing cholesterol and acetic acid [].

Balanced Chemical Equation:

Cholesteryl acetate (OCOCH3) + H2O (water) → Cholesterol (OH) + CH3COOH (acetic acid) []

Other Relevant Reactions:

Cholesteryl acetate might participate in various biological reactions involving cholesterol esterification and hydrolysis, but detailed research specific to cholesteryl acetate is lacking.


Physical And Chemical Properties Analysis

  • Melting point: 111-113 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Slightly soluble in chloroform and methanol [, ]
  • Appearance: White solid []
  • Stability: Stable for at least 2 years when stored at +4°C []

While cholesteryl acetate itself might not have a specific mechanism of action, it plays a role in cholesterol esterification, a crucial process for cholesterol transport and storage. Cholesterol esters are formed in the intestine and liver, allowing for the packaging of cholesterol into lipoproteins for transport through the bloodstream [].

Limited information exists regarding the specific hazards of cholesteryl acetate. However, as a general safety precaution, it's recommended to handle it with standard laboratory practices, including wearing gloves and working in a well-ventilated fume hood [].

Physical Description

Solid

XLogP3

9.1

UNII

OTA9A3781T

Other CAS

604-35-3

Use Classification

Cosmetics -> Skin conditioning; Viscosity controlling

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-acetate: ACTIVE

Dates

Modify: 2023-08-15

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